molecular formula C9H10BrN3O B13140121 5-Bromo-6-methoxy-1-methyl-1H-indazol-3-amine

5-Bromo-6-methoxy-1-methyl-1H-indazol-3-amine

Cat. No.: B13140121
M. Wt: 256.10 g/mol
InChI Key: DSGAYDROLRVHQR-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-1-methyl-1H-indazol-3-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxy-1-methyl-1H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by N–N bond formation in DMSO under an O2 atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Transition metal-catalyzed reactions are often preferred due to their efficiency and minimal formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-1-methyl-1H-indazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

5-Bromo-6-methoxy-1-methyl-1H-indazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-1-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-1H-indazol-3-amine
  • 6-Bromo-1-methyl-1H-indazol-3-amine
  • 5-Bromo-6-methyl-1H-indazole

Uniqueness

5-Bromo-6-methoxy-1-methyl-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

5-bromo-6-methoxy-1-methylindazol-3-amine

InChI

InChI=1S/C9H10BrN3O/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12-13/h3-4H,1-2H3,(H2,11,12)

InChI Key

DSGAYDROLRVHQR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C(=N1)N)Br)OC

Origin of Product

United States

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